7-[4-(Acetylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(4-ACETAMIDOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ACETAMIDOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves a multi-step process. One common method includes the condensation of 1-(1-piperidinylsulfonyl)acetones, aromatic aldehydes, and 3-amino-1,2,4-triazole in dimethylformamide (DMF) to form the triazolopyrimidine core . The reaction conditions often require heating and the use of catalysts to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems such as Schiff base zinc (II) complexes supported on magnetite nanoparticles. These catalysts facilitate the reaction under mild conditions and allow for easy recovery and reuse, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-(4-ACETAMIDOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Jones reagent, reducing agents, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can have different biological and chemical properties .
Scientific Research Applications
7-(4-ACETAMIDOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Pharmaceuticals: It is explored as a potential drug candidate for various diseases.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-ACETAMIDOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,7-Dihydro-[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide: This compound shares a similar core structure but has different substituents, leading to distinct biological properties.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
The uniqueness of 7-(4-ACETAMIDOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substituents, which confer unique chemical and biological properties. These properties make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C15H16N6O2 |
---|---|
Molecular Weight |
312.33 g/mol |
IUPAC Name |
7-(4-acetamidophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H16N6O2/c1-8-12(14(16)23)13(21-15(19-8)17-7-18-21)10-3-5-11(6-4-10)20-9(2)22/h3-7,13H,1-2H3,(H2,16,23)(H,20,22)(H,17,18,19) |
InChI Key |
WKRXTCBHZSGFEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)NC(=O)C)C(=O)N |
Origin of Product |
United States |
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